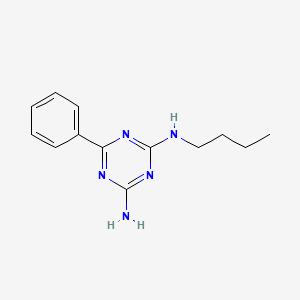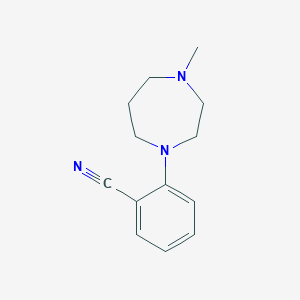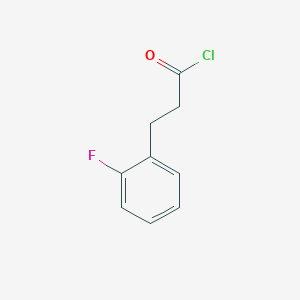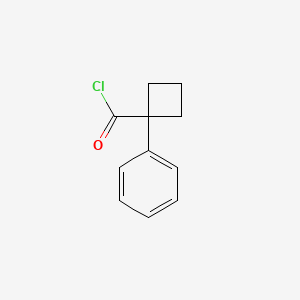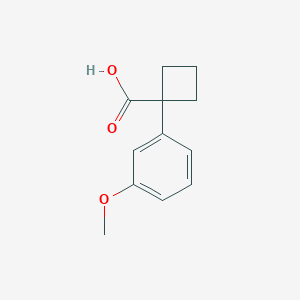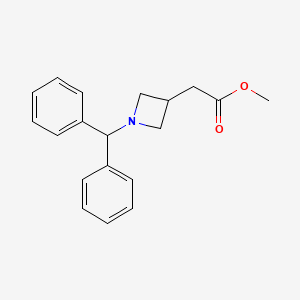
1-二苯甲基-3-氮杂环丁烷乙酸甲酯
描述
Methyl 1-diphenylmethyl-3-azetidine acetate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
科学研究应用
Methyl 1-diphenylmethyl-3-azetidine acetate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
作用机制
Target of Action
Methyl 1-diphenylmethyl-3-azetidine acetate is a complex compound with a variety of potential targets.
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-diphenylmethyl-3-azetidine acetate. .
生化分析
Biochemical Properties
Methyl 1-diphenylmethyl-3-azetidine acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Methyl 1-diphenylmethyl-3-azetidine acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Methyl 1-diphenylmethyl-3-azetidine acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, Methyl 1-diphenylmethyl-3-azetidine acetate can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 1-diphenylmethyl-3-azetidine acetate involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, Methyl 1-diphenylmethyl-3-azetidine acetate has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-diphenylmethyl-3-azetidine acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1-diphenylmethyl-3-azetidine acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 1-diphenylmethyl-3-azetidine acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur. For example, high doses of Methyl 1-diphenylmethyl-3-azetidine acetate have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl 1-diphenylmethyl-3-azetidine acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of Methyl 1-diphenylmethyl-3-azetidine acetate within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, Methyl 1-diphenylmethyl-3-azetidine acetate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
Methyl 1-diphenylmethyl-3-azetidine acetate exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Methyl 1-diphenylmethyl-3-azetidine acetate can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.
准备方法
The synthesis of Methyl 1-diphenylmethyl-3-azetidine acetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable diphenylmethyl halide reacts with the azetidine ring.
Acetylation: The final step involves the acetylation of the azetidine ring to form the acetate ester.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
Methyl 1-diphenylmethyl-3-azetidine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under appropriate conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts, depending on the desired transformation.
相似化合物的比较
Methyl 1-diphenylmethyl-3-azetidine acetate can be compared with other similar compounds, such as:
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
The uniqueness of Methyl 1-diphenylmethyl-3-azetidine acetate lies in its four-membered azetidine ring, which provides a balance between stability and reactivity, making it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
methyl 2-(1-benzhydrylazetidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGUTIOZGWBZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



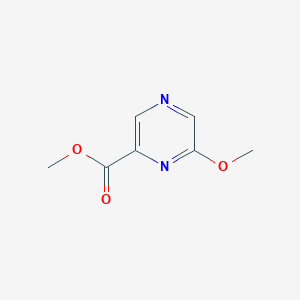
![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)
![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)
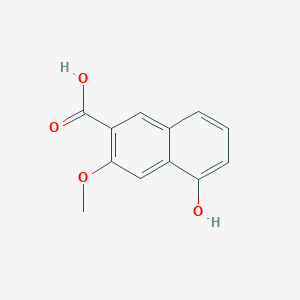
![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)
